3-(1-Hydroxy-cyclobutyl)-benzenesulfonamide
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Overview
Description
3-(1-Hydroxycyclobutyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 3-(1-hydroxycyclobutyl)benzenesulfonamide typically involves the reaction of a cyclobutyl derivative with a benzenesulfonamide precursor. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative when treated with ammonium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(1-Hydroxycyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines.
Scientific Research Applications
3-(1-Hydroxycyclobutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-hydroxycyclobutyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
3-(1-Hydroxycyclobutyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
Sulfamethazine: Used as an antibacterial agent.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
N-Butyl-Benzenesulfonamide: Known for its use in various industrial applications.
The uniqueness of 3-(1-hydroxycyclobutyl)benzenesulfonamide lies in its specific structural features, such as the cyclobutyl group, which can impart distinct biological activities and chemical reactivity compared to other benzenesulfonamide derivatives .
Properties
CAS No. |
210826-68-9 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-(1-hydroxycyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2,(H2,11,13,14) |
InChI Key |
PRPORCDSNOGXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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